molecular formula C8H17ClO B13212179 3-(Chloromethyl)-1-methoxy-4-methylpentane

3-(Chloromethyl)-1-methoxy-4-methylpentane

Cat. No.: B13212179
M. Wt: 164.67 g/mol
InChI Key: SMSWGBCRQZXMGJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methoxy-4-methylpentane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methoxy-4-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 1-methoxy-4-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methoxy-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution: Products include alcohols, amines, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

3-(Chloromethyl)-1-methoxy-4-methylpentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

    Industrial Chemistry: The compound is employed in the production of various chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methoxy-4-methylpentane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methoxy-4-methylbenzene: Similar in structure but with a benzene ring instead of a pentane backbone.

    3-(Chloromethyl)-1-methoxy-4-methylhexane: Similar but with an additional carbon in the backbone.

    3-(Chloromethyl)-1-methoxy-4-methylbutane: Similar but with one less carbon in the backbone.

Uniqueness

3-(Chloromethyl)-1-methoxy-4-methylpentane is unique due to its specific combination of functional groups and its pentane backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Biological Activity

3-(Chloromethyl)-1-methoxy-4-methylpentane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group, a methoxy group, and a branched pentane backbone. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles . The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, which may lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The covalent binding can inhibit enzymes by modifying active sites.
  • Alteration of Cellular Signaling : Interaction with signaling proteins may disrupt normal cellular pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiproliferative Effects Inhibits cancer cell growth by inducing apoptosis in specific cell lines.
Tubulin Destabilization Disrupts microtubule formation, affecting mitosis and leading to cell cycle arrest.
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • Antiproliferative Activity
    • In vitro studies have shown that this compound exhibits significant antiproliferative activity against MCF-7 breast cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating its potency in inhibiting cell growth.
  • Mechanistic Studies
    • Research has indicated that the compound interacts with tubulin at the colchicine-binding site, leading to tubulin destabilization. This interaction results in a decrease in microtubule polymerization, which is critical for proper cell division.
  • Cell Cycle Analysis
    • Flow cytometry analysis revealed that treatment with this compound causes G2/M phase arrest in MCF-7 cells, suggesting a mechanism that involves disruption of normal cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-(Chloromethyl)-1-methoxypropane Shorter carbon chainModerate cytotoxicity
2-(Chloromethyl)-1-methoxybutane Lacks additional methyl groupLower antiproliferative effects
3-(Chloromethyl)-1-methoxy-3-methylbutane Similar structure; longer carbon chainComparable activity but less potent

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

3-(chloromethyl)-1-methoxy-4-methylpentane

InChI

InChI=1S/C8H17ClO/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3

InChI Key

SMSWGBCRQZXMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCOC)CCl

Origin of Product

United States

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